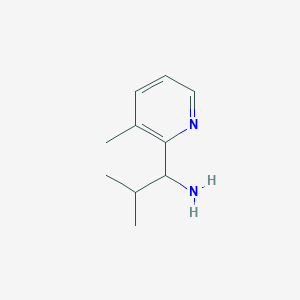
2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine
描述
2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine, a chiral amine with a propylamine backbone and a substituted pyridine moiety, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, highlighting key research findings, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound can be represented structurally as follows:
It features a methyl group on the propylamine chain and a 3-methylpyridine ring, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Neurotransmitter Modulation : The compound has been shown to modulate neurotransmitter systems, potentially influencing mood and cognitive functions.
- Inhibition of Phosphodiesterases : This action may lead to increased levels of cyclic nucleotides, thereby enhancing signaling pathways involved in cellular responses.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, particularly against Gram-positive bacteria, by disrupting essential metabolic processes .
Antimicrobial Properties
Recent studies have demonstrated that this compound possesses notable antibacterial effects. For instance:
| Bacterial Strain | MIC (µM) | Comparison |
|---|---|---|
| Staphylococcus aureus | 20–40 | Lower than ceftriaxone (4 µM) |
| Escherichia coli | 40–70 | Lower than ceftriaxone (0.1 µM) |
These findings suggest that while the compound shows promise, it may not yet match the efficacy of established antibiotics .
Neuropharmacological Effects
Research indicates that this compound may influence neuropharmacological pathways. It has been evaluated for its potential in treating conditions related to neurotransmitter dysregulation. The specific pathways affected include:
- Serotonin Receptors : Modulation of serotonin levels may impact mood disorders.
- Dopaminergic Systems : Potential effects on dopamine signaling could be relevant for conditions like schizophrenia .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various derivatives of similar compounds found that the presence of the pyridine ring significantly enhances antimicrobial activity. The study reported that derivatives with modifications at the pyridine position exhibited varied MIC values against resistant strains of bacteria .
- Neurotransmitter Modulation Research : Another investigation focused on the modulation of cyclic nucleotide levels in neuronal cells, showing that this compound could increase cAMP levels, suggesting potential therapeutic applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2,2-Dimethyl-1-(2-pyridyl)propan-1-amine | Different pyridine position | Moderate antimicrobial activity |
| 2,2-Dimethyl-1-(4-methylpyridin-2-yl)propan-1-amine | Methyl group at the 4-position | Enhanced binding affinity |
This comparison highlights how positional isomerism can influence biological properties and target interactions .
科学研究应用
Research has shown that compounds containing pyridine rings, such as 2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine, exhibit notable biological activities. Key areas of investigation include:
- Antimicrobial Properties : Several studies have explored the compound's efficacy against various pathogens, indicating potential as an antimicrobial agent.
- Anti-Thrombolytic Activity : Related pyridine derivatives have demonstrated anti-thrombolytic properties, suggesting that this compound could also exhibit similar effects .
Research Applications
The compound has been investigated for its applications in the following areas:
Drug Development
The structural characteristics of this compound make it a candidate for developing new pharmaceuticals. Its chiral nature is particularly valuable in designing drugs with specific stereochemical configurations that can enhance therapeutic efficacy and reduce side effects.
Chiral Catalysis
Due to its chirality, this compound may serve as a catalyst in asymmetric synthesis processes, providing pathways to synthesize other chiral compounds with high enantioselectivity.
Liquid Crystals
Recent studies utilizing density functional theory (DFT) have suggested that pyridine derivatives could act as chiral dopants for liquid crystals, which are crucial in the development of advanced display technologies .
Case Studies and Experimental Findings
属性
IUPAC Name |
2-methyl-1-(3-methylpyridin-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7(2)9(11)10-8(3)5-4-6-12-10/h4-7,9H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAXRTSXHFFHTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















